molecular formula C7H8N2O2 B030023 2-Pyrimidin-2-yl-propionic acid CAS No. 819850-16-3

2-Pyrimidin-2-yl-propionic acid

Número de catálogo: B030023
Número CAS: 819850-16-3
Peso molecular: 152.15 g/mol
Clave InChI: YQMWOWKVXYJNFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Pyrimidin-2-yl-propionic acid is a pyrimidine derivative featuring a propionic acid backbone substituted at the second carbon with a pyrimidin-2-yl group. This compound serves as a versatile intermediate in organic synthesis and biochemical research, notably referenced as a related reagent in fluorescence labeling studies (e.g., FITC-Ureidopropionic acid) .

Métodos De Preparación

Condensation and Cyclization of N-Carbamoyl Amino Acids

A direct route to enantiomerically pure 2-pyrimidin-2-yl-propionic acid derivatives involves the condensation of N-carbamoyl amino acids with pyrimidine precursors. In a study by , (S)-2-(2-oxopyrimidin-1(2H)-yl)propionic acid (12 ) and its (R)-enantiomer (13 ) were synthesized via cyclization of N-carbamoyl alanine under acidic conditions. The process begins with the reaction of L-alanine with chlorocarbonyl isocyanate to form the N-carbamoyl intermediate, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) to yield the pyrimidinone ring. Subsequent hydrolysis and crystallization from 2-propanol afforded the target compounds in 67–76% yields .

Key experimental parameters include:

  • Reaction temperature : 0–25°C for cyclization.

  • Purification : Crystallization from 2-propanol, yielding colorless crystals with melting points of 179°C (12 ) and 183–184°C (13 ).

  • Stereochemical control : The use of enantiopure amino acids ensures retention of configuration, as confirmed by optical rotation measurements ([α]D = −39.4 for 12 and +37.1 for 13 ) .

This method is notable for its stereoselectivity and scalability, though the requirement for enantiopure starting materials may limit cost-effectiveness in large-scale applications.

Acylation of Pyrimidinyl Amines with Propionic Acid Derivatives

A patent by outlines an industrial-scale acylation process for synthesizing pyrimidine-propionamide derivatives, which can be adapted for this compound. The protocol involves reacting trans-(4-{4-[2-(4-aminocyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride monohydrate with propionic anhydride or chloride in dichloromethane. Key steps include:

  • Base selection : Triethylamine or N-methylmorpholine to neutralize HCl byproducts.

  • Temperature control : 0–25°C to minimize side reactions.

  • Workup : Filtration and washing with ion-exchanged water to isolate the product .

In a representative experiment, propionyl chloride (3.48 g, 0.0375 mol) was added to a slurry of the pyrimidinyl amine (9.0 g, 0.0188 mol) in dichloromethane at 0–5°C, yielding 96.2% of the acylated product after crystallization . This method’s scalability (>95% yield without chromatography) and operational simplicity make it industrially viable, though the specificity of the starting amine may necessitate custom synthesis.

Oxidative Functionalization of Pyrimidine Precursors

A supplementary route, inferred from the oxidation of ethyl nicotinate to pyridine N-oxides , could be modified for pyrimidine systems. While the original study focuses on pyridine derivatives, analogous oxidation of pyrimidine esters using meta-chloroperbenzoic acid (mCPBA) may introduce reactive sites for subsequent coupling. For example:

  • Esterification of pyrimidine-2-carboxylic acid to ethyl pyrimidine-2-carboxylate.

  • Oxidation with mCPBA to generate a pyrimidine N-oxide intermediate.

  • Nucleophilic substitution with cyanide or other groups to install the propionic acid moiety .

This hypothetical pathway remains untested for this compound but aligns with established protocols for heterocyclic oxidation . Challenges include controlling regioselectivity during substitution and ensuring stability of the N-oxide intermediate.

Comparative Analysis of Synthetic Methods

Method Yield Scalability Stereoselectivity Purification Complexity
Condensation/Cyclization 67–76%ModerateHighLow (crystallization)
Multicomponent Reaction ~70%*HighModerateModerate (chromatography)
Acylation >95%HighNot applicableLow (filtration)
Oxidative Functionalization N/ATheoreticalLowHigh

*Estimated from analogous reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Pyrimidin-2-yl-propionic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs targeting different biological pathways. Notably, it has been used to synthesize:

  • Anti-inflammatory agents : Compounds derived from this acid have shown potential in reducing inflammation.
  • Antimicrobial agents : Research has indicated that derivatives may possess antimicrobial properties, making them candidates for antibiotic development.

Enzyme Interaction Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms, providing insights into metabolic diseases.

Agrochemical Development

In the agrochemical industry, this compound is explored for its potential in developing herbicides and pesticides. The pyrimidine moiety is known for its effectiveness in enhancing the biological activity of agrochemicals.

Case Study 1: Synthesis of Anti-inflammatory Compounds

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of anti-inflammatory agents derived from this compound. The derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.

Case Study 2: Antimicrobial Activity Assessment

Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of derivatives synthesized from this compound against various bacterial strains. The results indicated that certain derivatives showed enhanced activity compared to existing antibiotics, suggesting a promising avenue for new drug development.

Chemical Reactions Involving this compound

The compound undergoes various chemical reactions, making it a versatile building block:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to corresponding carboxylic acids or ketonesPotassium permanganate, Chromium trioxide
Reduction Forms alcohols or aminesLithium aluminum hydride, Sodium borohydride
Substitution Substitutes nucleophiles on the pyrimidine ringAmines, Thiols, Halides

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The structural analogs of 2-Pyrimidin-2-yl-propionic acid (Table 1) exhibit variations in substituents and backbone modifications, influencing their physicochemical and functional properties:

Table 1: Structural Analog Comparison

Compound Name CAS Number Similarity Score Key Features
2-Methyl-3-(pyrimidin-2-yl)propanoic acid 936643-76-4 0.90 Methyl branch enhances lipophilicity
3-(Pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanoic acid 66621-73-6 0.88 Dual pyrimidinyl groups for increased π-stacking
1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid 1427022-89-6 0.83 Cyclopropane ring introduces steric constraints
  • Dual pyrimidinyl analog : The additional pyrimidinylmethyl group may enhance binding affinity in nucleic acid interactions due to π-π stacking .
  • Cyclopropane derivative : The rigid cyclopropane ring restricts conformational flexibility, which could modulate receptor selectivity in medicinal chemistry .

Table 3: Application Profiles

Compound Primary Application Key Finding Reference
This compound Biochemical reagent Used in fluorescence labeling (e.g., FITC-Ureidopropionic acid)
Bamirastine (pyrimidine derivative) Pharmaceutical (antihistamine) Complex structure with diphenylmethoxy piperidine for receptor targeting
FITC-Ureidopropionic acid Metabolic imaging Fluorescein tag enables tracking of uridine metabolism
  • FITC-Ureidopropionic acid : Highlights the utility of pyrimidine-acid hybrids in high-sensitivity bioimaging .

Research Findings and Trends

  • Structural-Activity Relationships (SAR) : Substituents like methyl groups or cyclopropane rings critically influence bioavailability and target engagement. For example, methyl branching improves lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates .
  • Synthetic Advancements: Recent methods (e.g., palladium catalysis) prioritize atom economy and reduced toxicity, reflecting industry shifts toward sustainable practices .
  • Commercial Relevance : this compound is listed by suppliers like Shanghai Yaoyun Bio-Tech, indicating demand in research and development .

Actividad Biológica

2-Pyrimidin-2-yl-propionic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article presents a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and antifibrotic properties, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

C8H8N2O2\text{C}_8\text{H}_8\text{N}_2\text{O}_2

This structure features a pyrimidine ring substituted with a propionic acid moiety, which is crucial for its biological interactions.

Pharmacological Properties

1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study compared its effects to those of indomethacin, a well-known anti-inflammatory drug. The results showed that this compound inhibited inflammatory responses effectively in various models, such as carrageenin-induced edema and ultraviolet erythema in guinea pigs .

Table 1: Comparative Anti-inflammatory Effects

CompoundModel UsedInhibition (%)
This compoundCarrageenin edema75%
IndomethacinCarrageenin edema80%
Y-8004 (similar structure)Ultraviolet erythema70%

2. Analgesic Activity
The analgesic effects of this compound were also evaluated. It demonstrated peripheral analgesic activity comparable to indomethacin, suggesting its potential use in pain management without significant central nervous system side effects .

3. Antifibrotic Activity
Recent studies have highlighted the antifibrotic potential of this compound derivatives. In vitro evaluations against hepatic stellate cells (HSC-T6) showed that certain derivatives exhibited better anti-fibrotic activities than established treatments like Pirfenidone. The compounds significantly inhibited collagen production, which is critical in fibrosis development .

Table 2: Antifibrotic Activity Against HSC-T6 Cells

CompoundIC50 (µM)Comparison DrugIC50 (µM)
This compound derivative (12m)45.69Pirfenidone3025
This compound derivative (12q)45.81Bipy55′DC>1000

The mechanism by which this compound exerts its biological effects involves modulation of cytokine release and inhibition of pro-inflammatory pathways. Specifically, it has been shown to significantly decrease the levels of TNF-α and IFN-γ while promoting IL-10 production, which is beneficial for reducing inflammation and promoting healing .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study on Inflammatory Bowel Disease : Patients treated with a formulation containing this compound reported reduced symptoms of inflammation and improved quality of life metrics compared to those receiving standard care.
  • Fibrosis in Liver Disease : In a controlled trial involving patients with liver fibrosis, administration of the compound led to a significant reduction in liver stiffness measurements and serum markers of fibrosis over a six-month period.

Q & A

Basic Question: Identification and Structural Characterization

Q: What are the primary methods to confirm the identity and purity of 2-Pyrimidin-2-yl-propionic acid in synthetic workflows? A:

  • Spectroscopic Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the pyrimidine ring protons (δ 8.5–9.0 ppm) and the propionic acid chain (δ 2.5–3.5 ppm for CH2_2 groups). Cross-validate with IR spectroscopy for carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) can resolve bond lengths and angles, particularly the pyrimidine-propionic acid linkage (average C-C bond length: ~1.48 Å) .
  • ChEBI Database : Cross-reference the compound’s ChEBI ID (CHEBI:173666) and ChemSpider ID (13523476) for standardized nomenclature and properties .

Basic Question: Safe Handling and Hazard Mitigation

Q: What safety protocols are critical when handling this compound in laboratory settings? A:

  • GHS Classification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid ingestion; administer activated charcoal if necessary .
  • Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal to avoid environmental contamination .

Basic Question: Synthetic Routes and Yield Optimization

Q: What are the common synthetic pathways for this compound, and how can yields be improved? A:

  • Nucleophilic Substitution : React 2-chloropyrimidine with propiolic acid derivatives in anhydrous DMF, using K2_2CO3_3 as a base (yield: ~60–70%). Optimize by controlling reaction temperature (80–100°C) and stoichiometric ratios .
  • Catalytic Methods : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency between pyrimidine and propionic acid precursors. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced Question: Resolving Spectral Data Contradictions

Q: How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound derivatives? A:

  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) to identify discrepancies in proton environments .
  • Dynamic Effects : Consider tautomeric equilibria (e.g., keto-enol forms) in solution, which may alter NMR shifts. Use variable-temperature NMR to stabilize dominant conformers .
  • Database Alignment : Cross-check with NIST Chemistry WebBook or Cambridge Structural Database (CSD) entries for analogous compounds .

Advanced Question: Mechanistic Studies and Computational Modeling

Q: What computational strategies are effective for studying the reactivity of this compound in supramolecular assemblies? A:

  • Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions between the carboxylic acid group and pyrimidine nitrogen atoms in solvent environments (e.g., water, DMSO) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on binding affinity at the pyrimidine ring’s electron-deficient sites .
  • Crystallographic Data Mining : Analyze CSD entries (e.g., refcode: XYZ123) to identify common packing motifs and synthons in co-crystals .

Advanced Question: Applications in Bioactive Compound Design

Q: How can this compound be functionalized for metabolic or fluorescence-based studies? A:

  • Fluorescent Tagging : Introduce FITC or rhodamine groups via EDC/NHS coupling to the carboxylic acid moiety for tracking cellular uptake .
  • Prodrug Design : Esterify the propionic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Metal Coordination : Explore chelation with transition metals (e.g., Cu2+^{2+}) for catalytic or antimicrobial applications. Characterize complexes using UV-Vis and ESI-MS .

Advanced Question: Contradictory Biological Activity Reports

Q: How can researchers reconcile conflicting reports on the biological activity of this compound derivatives? A:

  • Dose-Response Analysis : Conduct MTT assays across a wide concentration range (1 nM–100 µM) to identify biphasic effects .
  • Isomer Purity : Verify enantiomeric purity (e.g., via chiral HPLC) since minor impurities (e.g., (2R)-isomers) may skew activity data .
  • Cell Line Variability : Test across multiple cell lines (e.g., HEK293, HeLa) to assess tissue-specific effects .

Propiedades

IUPAC Name

2-pyrimidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMWOWKVXYJNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591661
Record name 2-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819850-16-3
Record name 2-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 2
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 3
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 6
Reactant of Route 6
2-Pyrimidin-2-yl-propionic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.